

Electronic Properties of Pentacene and Selected Derivatives

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Compound Focus: TES pentacene

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The following table summarizes the available experimental data on the lowest excited singlet (S_1) and triplet (T_1) state energies for pentacene and related molecules, which are crucial for applications like singlet fission [1] [2].

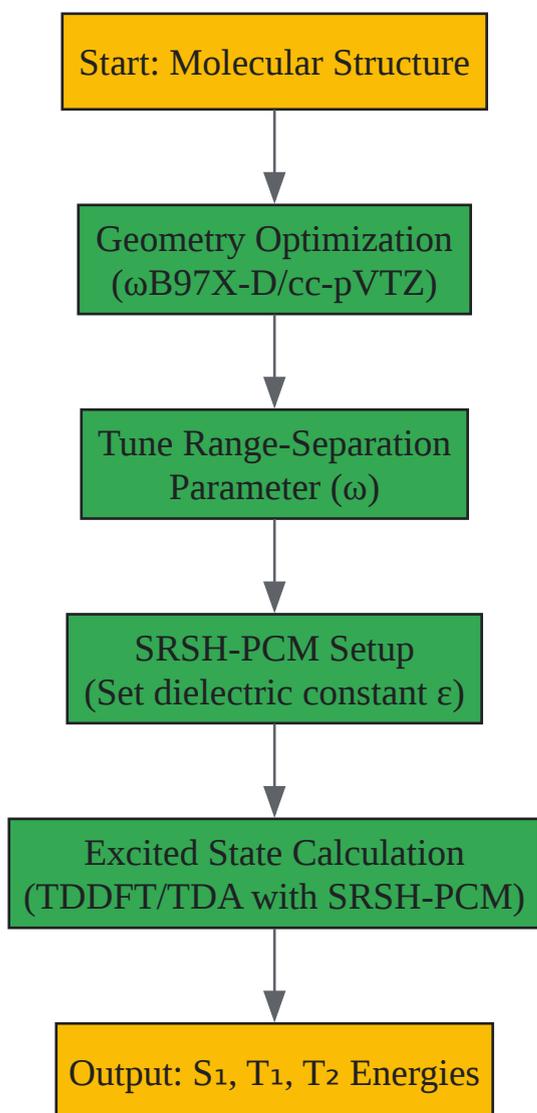
Molecule	S_1 Energy (eV)	T_1 Energy (eV)	Remarks / Context
Pentacene (PEN)	~1.83 [1]	~0.86 [1]	Values from benchmark set; key for singlet fission studies.
6,13-diazapentacene (6,13-DAP)	Information Not Available	Information Not Available	Discussed in comparative studies; specific energy values not provided in search results [2].
6,7,12,13-tetraazapentacene (TAP)	1.6 [2]	1.2 [2]	Adsorbed on Au(111) substrate; optical gap assigned to $S_0 \rightarrow S_1$ transition [2].

Experimental & Computational Methodologies

The research into these electronic properties relies on advanced spectroscopic and computational techniques.

- **High-Resolution Electron Energy Loss Spectroscopy (HREELS):** This experimental technique was used to assign the energies of the lowest excited singlet and triplet states (S_1 and T_1) for molecules like TAP on a gold substrate. This method involves probing the vibrational and electronic structure of surfaces and adsorbed layers [2].
- **Screened Range-Separated Hybrid Functional within a Polarizable Continuum Model (SRSH-PCM):** This is a state-of-the-art computational approach based on Time-Dependent Density Functional Theory (TD-DFT). It is benchmarked to accurately predict the S_1 , T_1 , and T_2 (second triplet) state energies of organic semiconductors in a condensed phase. The method successfully incorporates the effect of the electrostatic environment (e.g., a crystal or solvent) on the excited state energies, achieving an average error of 0.11 eV for S_1 and 0.06 eV for triplet states [1].

The diagram below illustrates the general workflow for determining excited state energies using the computational SRSH-PCM method.



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Workflow for calculating excited state energies using the SRSB-PCM method [1].

Key Context for TES-Pentacene

While direct data on TES-pentacene is unavailable in the current search, here is some contextual information:

- **Molecular Structure:** TES-pentacene is a derivative where triethylsilylethynyl groups are attached to the pentacene core, specifically designed to enhance stability and solubility [3].
- **Research Focus:** Much of the current research on pentacene derivatives, including studies on nitrogen-substituted variants like TAP, focuses on how these structural modifications alter the electronic structure and excited state energies, which is directly relevant to understanding TES-pentacene [2].

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